1-Octyl-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
1-Octyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound with the molecular formula C₁₂H₂₀N₂O₂S and a molecular weight of 256.37 g/mol . It is also known by its IUPAC name, 1-octyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione . This compound is characterized by its unique structure, which includes an octyl group attached to a diazinane ring with sulfanylidene and dione functionalities.
Preparation Methods
The synthesis of 1-Octyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of octylamine with thiobarbituric acid under controlled conditions . The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Octyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Octyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Octyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
1-Octyl-2-sulfanylidene-1,3-diazinane-4,6-dione can be compared with other similar compounds, such as:
2-Thiobarbituric Acid: This compound has a similar diazinane ring structure but lacks the octyl group, making it less hydrophobic and potentially less bioactive.
2-Mercaptobarbituric Acid: Similar to 2-thiobarbituric acid, this compound has a mercapto group instead of the sulfanylidene group, which may alter its reactivity and biological activity.
The uniqueness of this compound lies in its octyl group, which enhances its hydrophobicity and potentially its ability to interact with biological membranes and proteins .
Properties
IUPAC Name |
1-octyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-2-3-4-5-6-7-8-14-11(16)9-10(15)13-12(14)17/h2-9H2,1H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDNKOIAHZVBLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)CC(=O)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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